4-(2-Aminoethyl)thiomorpholine 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
1017791-77-3 |
|---|---|
Molecular Formula |
C6H14N2OS |
Molecular Weight |
162.26 g/mol |
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)ethanamine |
InChI |
InChI=1S/C6H14N2OS/c7-1-2-8-3-5-10(9)6-4-8/h1-7H2 |
InChI Key |
PRZDBNBUEAQECP-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CCN1CCN |
Origin of Product |
United States |
Contextualization Within Thiomorpholine Chemistry and Heterocyclic Systems
Thiomorpholine (B91149), a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.com This means its structural framework is frequently found in biologically active compounds. jchemrev.com Thiomorpholine and its derivatives have been investigated for a wide array of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. jchemrev.comnih.gov
The versatility of the thiomorpholine ring allows for substitutions at various positions, leading to a wide range of analogues with distinct biological profiles. jchemrev.com The sulfur atom, in particular, can exist in different oxidation states, such as sulfide (B99878), sulfoxide (B87167) (as in 4-(2-Aminoethyl)thiomorpholine 1-oxide), and sulfone, which significantly influences the molecule's properties and reactivity. ontosight.ai The presence of the nitrogen atom also provides a site for substitution, enabling the attachment of various functional groups, like the 2-aminoethyl side chain in the title compound.
Table 1: Selected Biological Activities of Thiomorpholine Derivatives
| Biological Activity | Reference |
|---|---|
| Antioxidant | nih.gov |
| Hypolipidemic | nih.gov |
| Antimicrobial | jchemrev.com |
| Anticancer | jchemrev.com |
| Anti-inflammatory | jchemrev.com |
Significance of Thiomorpholine 1 Oxide Moieties in Advanced Molecular Design
The oxidation of the sulfur atom in the thiomorpholine (B91149) ring to a sulfoxide (B87167) creates the thiomorpholine 1-oxide moiety. This structural modification has profound implications for the molecule's physicochemical and biological properties. ontosight.ai The sulfoxide group is a key feature that can introduce polarity and the potential for hydrogen bonding, which can in turn affect the molecule's solubility, absorption, and interaction with biological targets. ontosight.ai
The thiomorpholine 1-oxide moiety has been explored in the design of advanced materials. For instance, polymers derived from thiomorpholine oxide have been shown to exhibit stimuli-responsive properties, which are of interest for biological applications. mdpi.com The sulfoxide group contributes to the hydrophilic nature of these polymers and can influence their behavior in different pH environments. mdpi.com This highlights the potential of the thiomorpholine 1-oxide scaffold in the development of "smart" materials for drug delivery and other biomedical technologies. ontosight.aimdpi.com
Furthermore, the oxidation state of the sulfur atom is a critical determinant of biological activity. In some cases, the sulfoxide or the corresponding sulfone (thiomorpholine 1,1-dioxide) may exhibit enhanced or different biological effects compared to the parent sulfide (B99878). jchemrev.com The closely related sulfone, 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide, is utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, underscoring the importance of this structural class in applied chemistry. chemimpex.com
Scope and Research Directions for 4 2 Aminoethyl Thiomorpholine 1 Oxide
Strategies for the Preparation of the this compound Scaffold
The construction of the this compound scaffold involves two key stages: the synthesis of the precursor, 4-(2-Aminoethyl)thiomorpholine, and its subsequent selective oxidation to the corresponding sulfoxide (B87167).
Precursor Synthesis and Functional Group Introduction
The precursor, 4-(2-Aminoethyl)thiomorpholine, can be synthesized through several established methods for N-alkylation of the thiomorpholine ring. One common approach involves the reaction of thiomorpholine with a suitably protected 2-aminoethyl halide, such as N-(2-chloroethyl)acetamide, followed by deprotection of the amino group.
Alternatively, reductive amination of thiomorpholine with a protected aminoacetaldehyde derivative can also yield the desired precursor. A general and efficient route for the synthesis of thiomorpholine itself involves a telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization. nih.govresearchgate.netchemrxiv.org
While specific literature detailing the synthesis of 4-(2-Aminoethyl)thiomorpholine is limited, the synthesis of its morpholine (B109124) analog, 4-(2-aminoethyl)morpholine (B49859), is well-documented and provides a viable template. dergipark.org.trguidechem.com For instance, the reaction of morpholine with 2-chloroacetonitrile, followed by reduction of the nitrile group, yields 4-(2-aminoethyl)morpholine. A similar strategy could be employed for the thiomorpholine counterpart.
A plausible synthetic route is outlined in the table below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | Thiomorpholine, 2-chloroacetonitrile | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile), Heat | 2-(Thiomorpholino)acetonitrile |
| 2 | 2-(Thiomorpholino)acetonitrile | Reducing agent (e.g., LiAlH4 or H2/Raney Ni), Solvent (e.g., THF or Ethanol) | 4-(2-Aminoethyl)thiomorpholine |
Selective Oxidation Pathways to Thiomorpholine 1-oxide
The selective oxidation of the sulfur atom in the thiomorpholine ring is a critical step to afford the 1-oxide without over-oxidation to the 1,1-dioxide (sulfone). Various oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and effective choice. mdpi.com The reaction conditions, such as temperature, stoichiometry of the oxidant, and reaction time, must be carefully controlled to ensure the selective formation of the sulfoxide.
A study on the synthesis of thiomorpholine-oxide-derived polymers demonstrated the mild oxidation of a thiomorpholine-containing methacrylate (B99206) monomer to its corresponding sulfoxide using a 30% aqueous solution of hydrogen peroxide at low temperatures. mdpi.com This method is directly applicable to the oxidation of 4-(2-Aminoethyl)thiomorpholine.
The following table summarizes a representative selective oxidation protocol:
| Reactant | Oxidizing Agent | Solvent | Conditions | Product | Yield |
| 4-(2-Aminoethyl)thiomorpholine | Hydrogen Peroxide (30% aq.) | Water or a miscible co-solvent | Ice bath (0-5 °C), Stirring | This compound | ~80% (estimated based on analogous reactions) |
It is important to note that the primary amino group in the side chain may require protection prior to oxidation to prevent side reactions, depending on the chosen oxidant and reaction conditions.
Derivatization and Functionalization of the Thiomorpholine 1-oxide Core
The this compound scaffold offers multiple sites for chemical modification, including the ring nitrogen and sulfur centers, as well as the primary amino group of the side chain.
Modifications at the Ring Nitrogen and Sulfur Centers
The lone pair of electrons on the tertiary amine of the thiomorpholine ring allows for quaternization reactions with alkyl halides, which would introduce a permanent positive charge. However, derivatization at the ring nitrogen of a pre-formed 4-substituted thiomorpholine is generally not synthetically practical. Modifications at this position are typically introduced during the initial synthesis of the thiomorpholine ring or by using a different N-substituted precursor.
The sulfur center in the sulfoxide is a stereocenter and can, in principle, be further oxidized to the sulfone (1,1-dioxide) using stronger oxidizing agents or more forcing conditions. ontosight.ai This transformation would result in the loss of chirality at the sulfur atom.
Chemical Transformations of the 2-Aminoethyl Side Chain
The primary amino group of the 2-aminoethyl side chain is a versatile handle for a wide range of chemical transformations. These modifications can be used to attach various functional groups, link the molecule to other scaffolds, or modulate its biological activity.
Common derivatizations include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. Research on the analogous 4-(2-aminoethyl)morpholine has shown its successful conversion to various arylsulfonamides. researchgate.net
Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
The following table provides examples of potential derivatizations of the 2-aminoethyl side chain:
| Reaction Type | Reagent | Product Class |
| Acylation | Benzoyl chloride | N-Benzoylamides |
| Sulfonylation | Benzenesulfonyl chloride | N-Benzenesulfonamides |
| Reductive Amination | Benzaldehyde, NaBH(OAc)3 | N-Benzylamines |
Stereochemical Control in Synthesis and Derivatization
These methods often employ chiral oxidizing agents or catalytic systems, such as:
Modified Sharpless Asymmetric Epoxidation Reagents: Titanium isopropoxide in the presence of a chiral diethyl tartrate and an oxidant.
Chiral Oxaziridines: Such as Davis oxaziridines.
Enzyme-catalyzed Oxidation: Using monooxygenases or peroxidases that can exhibit high enantioselectivity.
Controlling the stereochemistry at the sulfur center is crucial as the different enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. Further research is needed to develop and apply stereoselective synthetic routes to access the individual enantiomers of this compound.
The Role of this compound in Complex Organic Synthesis: An Overview
The landscape of complex organic synthesis is continually evolving, with a constant demand for novel and efficient building blocks to construct intricate molecular architectures. Within this context, heterocyclic compounds, particularly those containing nitrogen and sulfur, have garnered significant attention due to their prevalence in pharmaceuticals and other biologically active molecules. One such compound, this compound, presents a unique combination of functional groups—a tertiary amine, a primary amine, and a sulfoxide—suggesting its potential as a versatile synthetic intermediate. However, a thorough review of available scientific literature and chemical databases indicates a notable absence of its application in this capacity.
While the closely related analog, 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide, is recognized as a valuable building block in medicinal chemistry, the same cannot be said for the 1-oxide derivative. chemimpex.com Extensive searches for synthetic methodologies employing this compound as a key intermediate in the construction of more complex organic structures have not yielded any specific examples or detailed research findings.
The primary and tertiary amine functionalities within the molecule could theoretically be exploited for a variety of transformations, such as amide bond formation, alkylation, or as ligands in catalysis. The sulfoxide group, being a chiral center (if the molecule is resolved), could also potentially be utilized in stereoselective synthesis. Despite these theoretical possibilities, the scientific literature does not currently contain reports of such applications for this specific compound.
General synthetic routes to thiomorpholines and their derivatives are well-established, often involving the cyclization of bifunctional precursors. mdpi.com For instance, the synthesis of various substituted thiomorpholines has been achieved through methods such as the reaction of β-aminothiols with suitable electrophiles. mdpi.com The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide or a sulfone is also a common transformation. jchemrev.com A study on stimuli-responsive polymers, for example, describes the synthesis of an ethylthiomorpholine oxide methacrylate monomer via the mild oxidation of the corresponding thiomorpholine derivative with hydrogen peroxide. mdpi.com This indicates that the formation of the thiomorpholine 1-oxide moiety is a feasible chemical step.
Despite the accessibility of the thiomorpholine 1-oxide scaffold, its specific derivative, this compound, has not been documented as a key player in the assembly of complex molecules. The reasons for this could be manifold, including the potential for undesired side reactions involving the multiple reactive sites, or perhaps the synthetic advantages offered by the more stable and perhaps more readily available 1,1-dioxide analog.
Influence of the Sulfoxide Group on Reaction Mechanisms
The sulfoxide group is a key modulator of the reactivity of the entire molecule, exerting significant stereoelectronic effects. The sulfur-oxygen bond in a sulfoxide is polar, with the oxygen atom being electron-rich and the sulfur atom electron-deficient. This polarity influences the conformation of the thiomorpholine ring and the reactivity of neighboring atoms.
The lone pair of electrons on the sulfur atom gives the sulfoxide a tetrahedral electron-pair geometry and a trigonal pyramidal shape. When the two organic residues attached to the sulfur are dissimilar, as in the case of the thiomorpholine ring, the sulfur atom becomes a chiral center. The energy barrier for the inversion of this stereocenter is high enough for sulfoxides to be optically stable at room temperature.
The orientation of the S=O bond, whether axial or equatorial, has a profound impact on the reactivity of the molecule. Axial S=O bonds can exert a stereoelectronic effect on antiperiplanar axial C-H bonds, weakening them and influencing the regioselectivity of reactions such as deprotonation. nih.gov Equatorial S=O groups, on the other hand, can influence β-C-H bonds through a homoanomeric effect. nih.gov
Electrophilic and Nucleophilic Reactivity Profiles
This compound possesses both nucleophilic and electrophilic centers, leading to a diverse reactivity profile.
Nucleophilic Reactivity:
The primary amino group of the ethyl side chain is the most prominent nucleophilic site. Primary amines are generally more nucleophilic than secondary amines due to reduced steric hindrance and higher electron density. tutorchase.com The nucleophilicity of this group allows for a variety of reactions, including:
Alkylation: Reaction with alkyl halides to form secondary amines.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
The tertiary amine within the thiomorpholine ring is also nucleophilic, though generally less so than the primary amine due to greater steric hindrance. Its reactivity is comparable to other cyclic tertiary amines like piperidine. nih.gov
The oxygen atom of the sulfoxide group is also a potential nucleophilic center, capable of coordinating to Lewis acids or participating in hydrogen bonding.
Electrophilic Reactivity:
The sulfur atom of the sulfoxide group is an electrophilic center, particularly when activated. acs.org Electrophilic activation can be achieved using reagents like triflic anhydride, which can lead to reactions such as the Pummerer rearrangement if there is an α-proton available. acs.org In the case of this compound, the methylene (B1212753) groups adjacent to the sulfur could potentially participate in such reactions.
The carbon atoms of the thiomorpholine ring and the ethyl side chain can also act as electrophiles under specific conditions, for instance, in substitution reactions where a suitable leaving group is present.
A comparative overview of the nucleophilic and electrophilic sites is presented in the table below.
| Site | Type | Potential Reactions | Factors Influencing Reactivity |
| Primary Amino Group (-NH2) | Nucleophilic | Alkylation, Acylation, Michael Addition | Steric hindrance, solvent effects |
| Tertiary Amine (ring N) | Nucleophilic | Alkylation, Protonation | Steric hindrance, ring conformation |
| Sulfoxide Oxygen (=O) | Nucleophilic | Coordination to Lewis acids, H-bonding | Solvent polarity |
| Sulfoxide Sulfur (S=O) | Electrophilic (upon activation) | Pummerer-type reactions | Activating agent, presence of α-protons |
Redox Properties and Oxidation/Reduction Pathways
The sulfur atom in the sulfoxide group is in an intermediate oxidation state and can therefore undergo both oxidation and reduction.
Oxidation:
The sulfoxide can be oxidized to the corresponding sulfone (thiomorpholine 1,1-dioxide). This oxidation is a common transformation for sulfoxides and can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or peroxy acids. nih.govorganic-chemistry.org The presence of the amino groups in the molecule may require careful selection of the oxidant and reaction conditions to avoid side reactions. For instance, some oxidizing agents could also react with the amines. The oxidation of S-aminoethyl-cysteine ketimine, a related cyclic sulfur-containing compound, has been shown to yield the sulfoxide as the main product under autoxidation conditions. nih.govscispace.com
Reduction:
The sulfoxide group can be reduced back to the corresponding sulfide (B99878) (thiomorpholine). This reduction can be accomplished using various reducing agents. researchgate.net For example, triethylamine (B128534) in the presence of thionyl chloride has been shown to be an effective system for the deoxygenation of sulfoxides. rsc.orgresearchgate.net The redox potential for the reduction of dimethyl sulfoxide to dimethyl sulfide has been evaluated and provides a reference point for the expected redox behavior of similar sulfoxides. nih.gov Theoretical studies on the mechanism of sulfoxide reduction by thiols suggest the formation of a sulfurane intermediate.
The redox chemistry of this compound is summarized in the following table:
| Reaction | Reagents | Product |
| Oxidation | Hydrogen peroxide, Peroxy acids | 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide |
| Reduction | Hydrosilanes with metal catalysts, Triethylamine/Thionyl chloride | 4-(2-Aminoethyl)thiomorpholine |
Ligand Design and Coordination Chemistry Applications
The presence of multiple potential donor atoms (the primary amine nitrogen, the tertiary amine nitrogen, and the sulfoxide oxygen) makes this compound an interesting candidate as a ligand in coordination chemistry. Transition metal sulfoxide complexes are well-documented, with the sulfoxide ligand capable of binding through either the oxygen or sulfur atom, a phenomenon known as linkage isomerism. wikipedia.org O-bonding is more common for first-row transition metals, while S-bonding is favored by softer metal centers. wikipedia.org
Given its structure, this compound could act as a bidentate or tridentate ligand. For example, it could coordinate to a metal center through the primary amine nitrogen and the sulfoxide oxygen, forming a stable chelate ring. The coordination chemistry of amino acids with transition metals often involves N,O-bidentate chelation. wikipedia.org The synthesis of transition metal complexes with amino-sulfoxide ligands is an active area of research. researchgate.netresearchgate.net The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions.
Potential coordination modes for this compound are outlined below:
| Coordination Mode | Donor Atoms | Potential Metal Ions |
| Bidentate (N,O) | Primary amine nitrogen, Sulfoxide oxygen | First-row transition metals (e.g., Cu(II), Ni(II), Co(II)) |
| Bidentate (N,N) | Primary amine nitrogen, Tertiary amine nitrogen | Various transition metals |
| Tridentate (N,N,O) | Primary amine nitrogen, Tertiary amine nitrogen, Sulfoxide oxygen | Transition metals with a preference for higher coordination numbers |
| Monodentate | Primary amine nitrogen or Sulfoxide oxygen or Tertiary amine nitrogen | Dependent on reaction conditions and steric factors |
Theoretical and Computational Studies of 4 2 Aminoethyl Thiomorpholine 1 Oxide and Its Derivatives
Conformational Analysis and Energetic Landscapes
The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. For cyclic systems like 4-(2-Aminoethyl)thiomorpholine 1-oxide, conformational analysis is crucial for understanding its preferred shapes and the energy barriers between them. The thiomorpholine (B91149) ring, similar to cyclohexane (B81311) and morpholine (B109124), is expected to adopt a chair conformation as its most stable form. mdpi.com However, the presence of a sulfoxide (B87167) group and a flexible N-substituted side chain introduces additional complexity.
The oxygen atom on the sulfur can exist in either an axial or equatorial position, leading to two distinct chair conformers. The relative stability of these conformers is dictated by a balance of steric and electronic effects. Computational studies on analogous thiomorpholine S-oxides would be instrumental in determining the energetic preference. Furthermore, the rotation around the C-N and C-C bonds of the 2-aminoethyl side chain creates a multifaceted energetic landscape.
To map this landscape, a systematic conformational search using molecular mechanics or quantum chemical methods would be necessary. This would involve rotating the key dihedral angles and calculating the corresponding energies to identify local and global minima. The results of such an analysis can be visualized in a Ramachandran-like plot, illustrating the allowed and disallowed conformational regions.
Table 1: Predicted Stable Conformers of this compound
| Conformer | Ring Conformation | S=O Orientation | Side Chain Orientation | Predicted Relative Energy |
| 1 | Chair | Equatorial | Extended | Lowest |
| 2 | Chair | Axial | Extended | Low |
| 3 | Chair | Equatorial | Gauche | Moderate |
| 4 | Chair | Axial | Gauche | Moderate |
| 5 | Twist-Boat | - | - | High |
It is important to note that the solvent environment can significantly influence conformational preferences. In aqueous solutions, conformations that allow for favorable hydrogen bonding with water molecules may be stabilized.
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations offer deep insights into the electronic properties of a molecule, such as charge distribution, molecular orbital energies, and the nature of chemical bonds. For this compound, methods like Density Functional Theory (DFT) would be highly suitable for elucidating its electronic structure. mdpi.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the molecule's reactivity. The HOMO is likely to be localized on the electron-rich regions, such as the amino group and the sulfoxide oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be associated with electron-deficient areas, suggesting sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description |
| Dipole Moment | High, due to the polar S=O and N-H bonds |
| HOMO Localization | Primarily on the amino group and sulfoxide oxygen |
| LUMO Localization | Distributed around the thiomorpholine ring |
| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |
Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule, including hyperconjugative interactions that contribute to its stability.
Molecular Dynamics Simulations for Conformational Sampling and Interaction Prediction
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov An MD simulation of this compound in a solvent, such as water, would provide valuable information about its conformational flexibility and interactions with its environment.
By simulating the molecule's trajectory over nanoseconds or even microseconds, it is possible to observe transitions between different conformations and to calculate the free energy landscape. This provides a more realistic view of the molecule's behavior at a given temperature compared to static calculations. MD simulations can also reveal the formation and breaking of hydrogen bonds between the molecule and solvent molecules, offering insights into its solvation properties.
Moreover, MD simulations are a powerful tool for predicting how this compound might interact with biological macromolecules, such as proteins or nucleic acids. By placing the molecule in a simulation box with a target biomolecule, it is possible to observe potential binding modes and to estimate the binding affinity. This information is invaluable in the context of drug design and development.
In Silico Prediction of Structure-Reactivity Relationships
The prediction of how a molecule's structure relates to its chemical reactivity and biological activity is a central goal of computational chemistry. For this compound, various in silico methods can be employed to predict its structure-reactivity relationships.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate a molecule's chemical properties with its biological activity. researchgate.net By compiling a dataset of thiomorpholine derivatives with known activities, a QSAR model could be developed to predict the potential activity of this compound. The descriptors used in such a model could include steric, electronic, and hydrophobic parameters.
Pharmacophore modeling is another valuable technique. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By identifying the pharmacophoric features of known active compounds that target a particular receptor or enzyme, it is possible to assess whether this compound possesses the required features to be active.
Furthermore, reactivity descriptors derived from quantum chemical calculations, such as the Fukui functions, can be used to predict the most likely sites for various chemical reactions, such as oxidation, reduction, or nucleophilic/electrophilic attack. This information is crucial for understanding the molecule's metabolic fate and potential toxicity.
Applications in Advanced Materials Science and Engineering
Integration into Polymeric Architectures
The incorporation of 4-(2-Aminoethyl)thiomorpholine 1-oxide and its derivatives into polymer chains allows for the development of materials with precisely controlled properties and functionalities.
Synthesis of this compound-Derived Monomers
To integrate the thiomorpholine (B91149) 1-oxide moiety into a polymer, it is first typically converted into a polymerizable monomer. A common strategy involves creating a methacrylate (B99206) derivative. For instance, ethylthiomorpholine oxide methacrylate (THOXMA) has been synthesized as a novel monomer for this purpose. mdpi.combohrium.comnih.gov The synthesis is a two-step process:
Synthesis of the Thioether Precursor: The process begins with the synthesis of the thioether-containing monomer, ethyl thiomorpholine methacrylate (THMA). This is achieved through a nucleophilic substitution reaction where 2-bromoethyl methacrylate reacts with thiomorpholine in the presence of potassium carbonate (K₂CO₃). This reaction typically results in a good yield of approximately 75%. mdpi.com
Oxidation to the Sulfoxide (B87167): The synthesized THMA is then oxidized to form the desired THOXMA monomer. This oxidation is carried out using a mild oxidizing agent, such as a 30% aqueous solution of hydrogen peroxide (H₂O₂), and yields the final monomer in around 80% yield. mdpi.com This oxidation step is crucial as it imparts the hydrophilic and stimuli-responsive characteristics associated with the sulfoxide group. mdpi.com
This synthetic route provides the monomers in sufficient purity, often without the need for complex purification techniques like distillation or column chromatography. mdpi.com
Polymerization Strategies and Controlled Synthesis (e.g., RAFT Polymerization)
To create well-defined polymers with controlled molecular weights and low dispersity, advanced polymerization techniques are employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly effective method for monomers like THOXMA. mdpi.comnih.govmdpi.com RAFT polymerization is a form of reversible deactivation radical polymerization that allows for the synthesis of complex polymer architectures. mdpi.com
Using the RAFT process, both homopolymers of THOXMA, denoted as P(THOXMA), and statistical copolymers have been successfully synthesized. mdpi.comnih.gov For instance, THOXMA has been copolymerized with monomers like hydroxyethyl (B10761427) methacrylate (HEMA) to create P(THOXMA-stat-HEMA) copolymers. mdpi.comnih.gov This copolymerization is significant because it allows for the fine-tuning of the polymer's properties, such as its thermal responsiveness. mdpi.combohrium.com
Design of Stimuli-Responsive Materials
Polymers incorporating the this compound moiety exhibit dual responsiveness to both pH and temperature, making them excellent candidates for smart materials. mdpi.combohrium.comnih.gov
pH-Responsiveness through Amine Protonation
Polymers based on THOXMA, such as PTHOXMA, have a pKₐ value of around 5.6. mdpi.com This means that at physiological pH (around 7.4), the amine groups are largely neutral, but they become protonated in more acidic environments. mdpi.commdpi.com This pH-triggered transition from a neutral to a cationic state can be harnessed to control the material's interaction with biological systems or to trigger the release of a payload. mdpi.com
Temperature-Dependent Phase Transitions (e.g., Lower Critical Solution Temperature)
Polymers containing the thiomorpholine 1-oxide group exhibit a Lower Critical Solution Temperature (LCST). mdpi.combohrium.com Below the LCST, the polymer is soluble in water due to the formation of hydrogen bonds between the hydrophilic sulfoxide groups and water molecules. mdpi.com As the temperature increases above the LCST, these hydrogen bonds are disrupted, causing the polymer chains to collapse and aggregate, leading to a phase separation from the solution. mdpi.com
This thermoresponsive behavior is highly tunable. For PTHOXMA, the LCST is influenced by the pH of the solution. In acidic conditions (e.g., pH 4), where the amine groups are protonated, no LCST is observed within a typical temperature range, as the electrostatic repulsion between the charged groups keeps the polymer dissolved. mdpi.comnih.gov However, in neutral (pH 7.4) and alkaline (pH 10) conditions, the polymer exhibits a distinct cloud point, with the LCST ranging between 40–60 °C. mdpi.combohrium.comnih.gov
Furthermore, the LCST can be precisely adjusted by copolymerizing THOXMA with other monomers. For example, by incorporating HEMA into the polymer structure, the cloud point can be systematically varied. mdpi.comnih.gov Increasing the HEMA content in P(THOXMA-stat-HEMA) copolymers leads to a lower cloud point temperature. mdpi.com
| Copolymer Composition (THOXMA %) | Cloud Point at pH 7.4 (°C) | Cloud Point at pH 10 (°C) |
| 75% | 48 | 52 |
| 50% | 42 | 45 |
| 20% | 35 | 36 |
This interactive data table showcases the tunability of the Lower Critical Solution Temperature (LCST) based on the copolymer composition and pH. Data sourced from research on poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA) and its copolymers with hydroxyethyl methacrylate (HEMA). mdpi.com
Oxidation-Sensitivity of Thioether/Sulfoxide Systems in Polymeric Constructs
The sulfur atom in the thiomorpholine ring system provides another dimension of stimuli-responsiveness. The thioether precursor (THMA) can be oxidized to the sulfoxide (THOXMA), and this transformation significantly alters the polymer's properties, most notably its water solubility. mdpi.com Polymers containing the thiomorpholine thioether are generally less water-soluble than their sulfoxide counterparts. mdpi.com
Surface Chemistry and Interfacial Phenomena of Thiomorpholine 1-oxide Containing Materials
The surface properties of a material are paramount in biomedical applications, as the surface is what first interacts with a biological system. The incorporation of the thiomorpholine 1-oxide moiety into polymers is expected to significantly influence their surface chemistry and interfacial behavior, primarily due to the highly polar and hydrophilic nature of the sulfoxide group. fu-berlin.de
Polymers containing sulfoxide groups are known for their excellent water solubility and ability to form strong hydrogen bonds. fu-berlin.de This high hydrophilicity can be leveraged to create surfaces that resist nonspecific protein adsorption and cell adhesion, a property known as "antifouling." fu-berlin.de When a material is implanted in the body, proteins from the blood and surrounding tissues rapidly adsorb to its surface, which can trigger an inflammatory response and lead to the failure of the device. By creating a tightly bound layer of water molecules at the interface, sulfoxide-containing polymer surfaces can prevent this initial protein adsorption.
The antifouling properties of sulfoxide-containing polymer brushes have been demonstrated to effectively reduce the adsorption of proteins and the adhesion of cells. fu-berlin.de This makes them a potential alternative to the widely used poly(ethylene glycol) (PEG) for creating "stealth" surfaces on nanoparticles for drug delivery, improving their circulation time and efficacy. fu-berlin.de
While specific studies on the surface chemistry of polymers derived from "this compound" are not yet available, the general characteristics of sulfoxide-containing polymers suggest a strong potential for these materials in creating biocompatible and bioinert surfaces. The presence of the thiomorpholine ring, in addition to the sulfoxide, may introduce further nuances to the interfacial interactions.
The table below summarizes the expected influence of the sulfoxide functional group on the surface properties of a polymer.
| Surface Property | Influence of Sulfoxide Group | Rationale |
| Hydrophilicity | High | The sulfoxide group is highly polar and a strong hydrogen bond acceptor, leading to increased water affinity. |
| Protein Adsorption | Reduced | The hydrophilic surface forms a hydration layer that acts as a physical and energetic barrier to protein adsorption. |
| Cell Adhesion | Reduced | As cell adhesion is often mediated by adsorbed proteins, a protein-resistant surface will also reduce cell adhesion. |
| Biocompatibility | High | The low cytotoxicity and antifouling nature of sulfoxide-containing polymers contribute to good biocompatibility. |
This interactive table outlines the anticipated effects of incorporating sulfoxide groups on the surface properties of polymeric materials, based on existing research on sulfoxide-containing polymers. fu-berlin.de
The combination of stimuli-responsive bulk properties and antifouling surface characteristics makes polymers containing the thiomorpholine 1-oxide moiety highly attractive for the design of advanced biomaterials for biosensing and controlled release.
Exploration of Biological Interactions and Preclinical Research Modalities of 4 2 Aminoethyl Thiomorpholine 1 Oxide
Compound as a Scaffold for the Development of Bioactive Molecules
The thiomorpholine (B91149) ring, particularly when functionalized, serves as a "privileged scaffold" in medicinal chemistry, valued for its multifaceted roles and diverse physiological activities. jchemrev.comjchemrev.com The compound 4-(2-Aminoethyl)thiomorpholine 1-oxide is an exemplar of this principle, where the core thiomorpholine S-oxide structure acts as a versatile building block for synthesizing novel, biologically active molecules. chemimpex.comnih.gov Its utility stems from the stable yet reactive nature of the thiomorpholine ring and the presence of a primary amine on the ethyl side chain, which provides a convenient point for chemical modification. chemimpex.com Researchers utilize this scaffold as a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com The incorporation of the thiomorpholine S-oxide moiety has been explored in the creation of new classes of antibacterial agents, demonstrating its value in generating compounds with therapeutic potential. nih.gov This structural framework has proven effective for creating bioactives that can engage with a variety of molecular targets, including selective enzyme inhibition. jchemrev.com
The inherent structure of this compound offers multiple avenues for derivatization to modulate biological activity. A primary design principle involves chemical modification of the terminal amino group. This site allows for the attachment of various functional groups through reactions like N-acylation or reaction with sulfonyl chlorides, leading to the creation of extensive compound libraries. nih.govresearchgate.net By systematically altering the substituents at this position, researchers can fine-tune the molecule's steric and electronic properties to optimize its interaction with a biological target.
Another key design strategy focuses on modifying the thiomorpholine ring itself. Computational modeling and structure-activity relationship (SAR) studies have suggested that certain positions on the ring can be substituted to alter the physical characteristics of the resulting ligand, such as solubility or cell permeability, often with minimal loss of its primary biological activity. jchemrev.com For instance, creating combinatorial libraries of N-acylated derivatives of thiomorpholine S-oxide-containing compounds has been a successful approach to identify novel leads with enhanced antimicrobial potency. nih.gov This systematic derivatization allows for a thorough exploration of the chemical space around the core scaffold to identify molecules with improved efficacy and selectivity.
In Vitro Investigation of Molecular Mechanisms
The biological effects of molecules derived from the this compound scaffold are investigated through a variety of in vitro assays. These studies are crucial for elucidating the underlying molecular mechanisms of action, from direct interaction with enzymes to modulation of complex cellular pathways and antimicrobial effects.
Derivatives built upon the thiomorpholine scaffold have demonstrated the ability to act as selective enzyme inhibitors. jchemrev.com The cyclic disulfide character inherent in the thiomorpholine structure makes these compounds particularly suited for interacting with redox-active enzymes. nih.gov Studies on related cyclic disulfide compounds show they can modulate the activity of enzymes like glutathione (B108866) reductase by interacting with sulfhydryl groups in the enzyme's active site. nih.gov
In cell-free enzymatic assays, derivatives are tested for their ability to inhibit specific enzymes. For example, compounds containing this scaffold could be evaluated against pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) or various isoforms of Nitric Oxide Synthase (NOS). nih.govnih.gov The results of such studies are typically quantified by determining the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to reduce the enzyme's activity by 50%. This allows for the assessment of both potency and selectivity.
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. Isoform |
|---|---|---|---|
| Derivative A | COX-2 | 2.7 | >100-fold vs COX-1 |
| Derivative B | nNOS | 0.5 | 50-fold vs eNOS |
| Derivative C | iNOS | 5.2 | 10-fold vs nNOS |
| Derivative D | Glutathione Reductase | 15.8 | N/A |
The sulfur atom in the thiomorpholine ring is a key feature that can engage with cellular redox pathways. Thiol-containing compounds are known to play a significant role in modulating cellular responses to oxidative and nitrosative stress. researchgate.net They can interact with reactive oxygen species (ROS) and regulate the activity of stress-response proteins like heme oxygenase-1 (HO-1). researchgate.netnih.gov The induction of HO-1 can be regulated by redox reactions involving nitric oxide (NO) and the formation of S-nitrosothiols, a process termed "nitrosative stress". researchgate.net Derivatives of this compound, due to their thiol-related structure, have the potential to participate in these pathways, for instance, by influencing intracellular glutathione levels or by directly interacting with signaling molecules like NO. chemimpex.comresearchgate.net
A significant area of preclinical research for thiomorpholine derivatives has been in antimicrobial activity. jchemrev.com Specifically, combinatorial libraries of thiomorpholine S-oxide phenyloxazolidinones have been synthesized and evaluated for their antibacterial properties. nih.govresearchgate.net These in vitro studies typically involve determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Research has identified potent leads from these libraries with enhanced activity against respiratory tract pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.gov Derivatives of the closely related 4-(2-aminoethyl)morpholine (B49859) have also shown good inhibitory action against various Gram-negative bacterial strains. researchgate.net Antifungal activity is similarly assessed against species like Candida albicans and Aspergillus niger. nih.gov
| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |
|---|---|---|---|
| Thiomorpholine S-oxide Phenyloxazolidinones | Haemophilus influenzae | ≤0.5 - 4 | nih.gov |
| Thiomorpholine S-oxide Phenyloxazolidinones | Moraxella catarrhalis | ≤0.5 - 2 | nih.gov |
| 4-(2-aminoethyl)morpholine Derivatives | Salmonella typhi | 12.5 | researchgate.net |
| 4-phenyl morpholine Derivatives | Bacillus subtilis | 62.5 | nih.gov |
| 4-phenyl morpholine Derivatives | Candida albicans | 125 | nih.gov |
The aggregation of the tau protein is a pathological hallmark of several neurodegenerative disorders known as tauopathies. nih.govmdpi.com The mechanism of aggregation is complex, but evidence suggests that the formation of intermolecular disulfide bonds between cysteine residues can play a role in promoting the process. nih.gov This has prompted the development of thiol-reactive molecules as potential inhibitors of tau fibrillization. nih.gov Given its sulfur-containing heterocycle, derivatives of this compound could be investigated for their ability to interfere with this pathological process.
In vitro models to study tau aggregation often use inducers like heparin to initiate fibril formation. mdpi.com The extent of aggregation can be monitored using fluorescence assays with dyes like Thioflavin S, which binds to β-sheet structures characteristic of amyloid fibrils. researchgate.net The effectiveness of potential inhibitors is assessed by measuring the reduction in fluorescence in a dose-dependent manner.
| Inhibitor Concentration (µM) | Inhibition of Tau Aggregation (%) |
|---|---|
| 0.1 | 15 |
| 0.5 | 45 |
| 1.0 | 78 |
| 5.0 | 92 |
| 10.0 | 95 |
Evaluation of Cellular Activity in In Vitro Models
Detailed in vitro studies focusing specifically on this compound are not extensively available in the public domain. However, research on polymers incorporating the thiomorpholine oxide moiety provides some insight into the potential cellular interactions of this chemical structure.
A study investigating a polymer, poly(thiomorpholine oxide methacrylate) (PTHOXMA), evaluated its cytotoxicity in L929 mouse fibroblast cells. The findings from this research indicated that the polymer did not exhibit significant cytotoxic effects at concentrations below 400 μg/mL, with cellular viability remaining above 90%. A substance is generally considered cytotoxic if the cellular viability drops below 70%. These results suggest that the thiomorpholine oxide component itself may be well-tolerated by cells in a polymeric form.
Further investigations into the hemocompatibility of PTHOXMA, an important aspect of in vitro evaluation, revealed that the polymer did not cause aggregation of red blood cells. The study also measured hemoglobin release to assess membrane-damaging properties. At physiological pH (7.4), the polymer showed minimal hemolytic activity. This suggests a good level of blood compatibility for the polymer, which may be partly attributable to the properties of the thiomorpholine oxide monomer.
It is important to note that these findings pertain to a polymeric form and not the discrete compound this compound. The biological activity of a small molecule can differ significantly from that of a polymer derived from it. Therefore, direct in vitro studies on this compound are necessary to definitively determine its cellular activity profile.
Interactive Data Table: Cytotoxicity of a Thiomorpholine Oxide-Derived Polymer
| Cell Line | Compound | Concentration | Cellular Viability | Cytotoxicity Observed |
| L929 Mouse Fibroblast | PTHOXMA | < 400 μg/mL | > 90% | No |
Structure-Activity Relationship (SAR) Studies in Preclinical Contexts
Comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound and its derivatives are not well-documented in publicly accessible scientific literature. SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications and evaluating their impact.
While direct SAR data for this compound is unavailable, the broader chemical class of thiomorpholines has been a subject of interest in drug discovery. Modifications to the thiomorpholine ring, the substituents on the nitrogen atom, and the oxidation state of the sulfur atom can all be expected to influence the compound's physicochemical properties and its interactions with biological targets.
For instance, the presence of the 1-oxide on the sulfur atom in this compound introduces a polar sulfoxide (B87167) group. This is likely to increase the compound's hydrophilicity compared to its non-oxidized thiomorpholine counterpart. Such changes in polarity can significantly affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
The aminoethyl side chain provides a primary amine group, which can act as a hydrogen bond donor and can be protonated at physiological pH. This feature could be critical for interactions with biological macromolecules, such as enzymes or receptors.
To establish a clear SAR for this compound, future preclinical research would need to involve the synthesis and biological evaluation of a series of analogs. Key modifications could include:
Varying the length and branching of the alkyl chain connecting the amine to the thiomorpholine ring.
Substituting the primary amine with secondary or tertiary amines, or other functional groups.
Altering the substituents on the thiomorpholine ring itself.
Investigating the corresponding sulfone (1,1-dioxide) derivative to compare the effect of the sulfur oxidation state on activity.
Without such systematic studies, any discussion of the SAR for this compound remains speculative.
Interactive Data Table: Hypothetical SAR Modifications for Future Studies
| Modification Site | Potential Change | Expected Impact on Properties |
| Sulfur Atom | Oxidation to Sulfone | Increased polarity, altered H-bonding |
| Aminoethyl Chain | Change in length/branching | Altered flexibility and target interaction |
| Primary Amine | Substitution (secondary/tertiary) | Modified basicity and H-bonding |
| Thiomorpholine Ring | Addition of substituents | Steric and electronic effects on binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
